

# CAS number 2207957-90-0 AB-CHMINACA metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576 Get Quote

An In-depth Technical Guide to AB-CHMINACA Metabolite (CAS Number: 2207957-90-0) and Related Metabolites

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in recreational products.[1] Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the metabolism of AB-CHMINACA, with a specific focus on the metabolite corresponding to CAS number 2207957-90-0, also known as **AB-CHMINACA metabolite M5A**.

### **Metabolism of AB-CHMINACA**

The metabolism of AB-CHMINACA is extensive, primarily occurring in the liver. The metabolic pathways involve Phase I and Phase II reactions, leading to the formation of numerous metabolites. In vitro studies using human liver microsomes (HLMs) have identified up to 26 metabolites.[1] The primary metabolic transformations include:

 Hydroxylation: This is a major metabolic route, with the addition of hydroxyl groups to the cyclohexyl ring and the isopropyl group. Cytochrome P450 enzymes, particularly CYP3A4,



are the main catalysts for these reactions.[1]

- Amide Hydrolysis: The terminal amide bond can be hydrolyzed to form a carboxylic acid metabolite (M2).
- Carboxylation: Further oxidation can lead to the formation of carboxylated metabolites.[1]
- Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[1]

The metabolite with CAS number 2207957-90-0 is 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid (M5A), which results from both hydroxylation of the cyclohexyl ring and hydrolysis of the valine amide linkage.

# Data Presentation Physicochemical Properties of AB-CHMINACA and Key Metabolites



| Compound       | CAS Number   | Molecular<br>Formula | Molecular<br>Weight ( g/mol<br>) | Formal Name                                                                                    |
|----------------|--------------|----------------------|----------------------------------|------------------------------------------------------------------------------------------------|
| AB-CHMINACA    | 1185887-21-2 | C20H28N4O2           | 356.5                            | N-[(1S)-1- (aminocarbonyl)- 2- methylpropyl]-1- (cyclohexylmethy l)-1H-indazole-3- carboxamide |
| Metabolite M2  | 1185887-51-7 | C20H27N3O3           | 357.5                            | N-[[1-<br>(cyclohexylmethy<br>l)-1H-indazol-3-<br>yl]carbonyl]-L-<br>valine                    |
| Metabolite M5A | 2207957-90-0 | C15H18N2O3           | 274.3                            | 1-((4-<br>hydroxycyclohex<br>yl)methyl)-1H-<br>indazole-3-<br>carboxylic acid                  |

**Pharmacological Data** 

| Compound    | Target Receptor(s) | Affinity (Ki)                        | Activity                                                                               |
|-------------|--------------------|--------------------------------------|----------------------------------------------------------------------------------------|
| AB-CHMINACA | CB1, CB2           | 0.78 nM (CB1)                        | Potent full agonist[2]                                                                 |
| Metabolites | CB1, CB2           | Generally lower than parent compound | Some hydroxylated metabolites retain significant activity at cannabinoid receptors.[4] |

# **Analytical Data for Metabolite Detection**



| Analytical<br>Method | Matrix          | Limit of<br>Detection<br>(LOD) | Limit of<br>Quantification<br>(LOQ) | Reference |
|----------------------|-----------------|--------------------------------|-------------------------------------|-----------|
| LC-MS/MS             | Hair            | 0.5 - 10 pg/mg                 | 2 - 50 pg/mg                        | [5]       |
| LC-MS/MS             | Urine           | -                              | 0.01 - 0.1 ng/mL                    | [6]       |
| GC-MS                | Seized Material | 0.15 - 17.89<br>μg/mL          | -                                   | [6]       |

# Experimental Protocols In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for studying the metabolism of AB-CHMINACA using HLMs.

- Incubation Mixture Preparation:
  - Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol).
  - In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and the AB-CHMINACA stock solution (final concentration typically 0.5 μM).[7]
  - Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Metabolic Reaction:
  - Add a solution of NADPH (cofactor) to initiate the enzymatic reaction.
  - Incubate the mixture at 37°C for a specified time (e.g., 1-3 hours).[8]
- Termination of Reaction:
  - Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[8]



- · Sample Preparation for Analysis:
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent for LC-MS analysis.

## Analysis of Metabolites in Urine by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of AB-CHMINACA metabolites in urine samples.

- Sample Pre-treatment (Hydrolysis of Glucuronides):
  - To a 2 mL urine sample, add a solution of β-glucuronidase in a suitable buffer (e.g., phosphate buffer, pH 4).[9]
  - Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
- Extraction (Liquid-Liquid Extraction LLE):
  - After hydrolysis, add an organic extraction solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[10]
  - Vortex or mix thoroughly for an extended period (e.g., 15 minutes) to ensure efficient extraction.[10]
  - Centrifuge the sample to separate the aqueous and organic layers.
- Sample Preparation for Analysis:
  - Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[10]
  - Reconstitute the dried extract in a methanol and acetic acid solution for injection into the LC-MS/MS system.[10]



- LC-MS/MS Analysis:
  - Employ a suitable C18 column for chromatographic separation.
  - Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[11]
  - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for targeted analysis of specific metabolites.

### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of AB-CHMINACA.





Click to download full resolution via product page

Caption: Experimental workflow for urine analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol—Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. scispace.com [scispace.com]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [CAS number 2207957-90-0 AB-CHMINACA metabolite]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8056576#cas-number-2207957-90-0-ab-chminaca-metabolite]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com